1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- is a fluorinated organic compound with the molecular formula C4F6O3 . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions . This compound is often used in the production of fluoropolymers and other specialized materials due to its exceptional characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- typically involves the reaction of tetrafluoroethylene with specific fluorinated alcohols under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. One common method is the co-polymerization of tetrafluoroethylene with 2,2,4-trifluoro-5-(trifluoromethoxy)-1,3-dioxole to produce high-performance fluoropolymers . These processes are conducted in specialized reactors designed to handle the highly reactive and corrosive nature of the starting materials .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Polymerization: It can be polymerized with other monomers to form copolymers with unique properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, bases, and other nucleophiles . Reaction conditions often involve elevated temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various fluorinated polymers and copolymers, which are used in a wide range of industrial applications .
Scientific Research Applications
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- exerts its effects is primarily through its ability to form stable and inert polymers . The molecular targets and pathways involved include interactions with other fluorinated compounds and the formation of strong carbon-fluorine bonds . These interactions contribute to the compound’s high stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trifluoro-5-(trifluoromethoxy)-1,3-dioxole
- Poly(tetrafluoroethylene-co-2,2,4-trifluoro-5-trifluoromethoxy-1,3-dioxole)
Uniqueness
1,3-Dioxole, 2,2,4-trifluoro-5-(trifluoromethoxy)- is unique due to its combination of high thermal stability, chemical resistance, and ability to form high-performance polymers . These properties make it distinct from other similar compounds and highly valuable in various industrial and scientific applications .
Properties
CAS No. |
161611-74-1 |
---|---|
Molecular Formula |
C4F6O3 |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
2,2,4-trifluoro-5-(trifluoromethoxy)-1,3-dioxole |
InChI |
InChI=1S/C4F6O3/c5-1-2(12-3(6,7)8)13-4(9,10)11-1 |
InChI Key |
JSGITCLSCUKHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(OC(O1)(F)F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.